
3-(P-Tolyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a benzene ring and a pyrrole ring, making it a versatile scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with isatin under acidic conditions, leading to the formation of the indole ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indole core .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that minimize byproducts. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indoles, hydroxylated derivatives, and various functionalized indole compounds .
Aplicaciones Científicas De Investigación
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. For example, it can act as an inhibitor of certain kinases, affecting cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-2H-indol-2-one: Lacks the 4-methylphenyl group, resulting in different biological activity.
2,3-Dihydro-1H-indole: Has a different ring structure, leading to varied chemical properties.
4-Methylindole: Similar in structure but lacks the carbonyl group, affecting its reactivity.
Uniqueness
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17) |
Clave InChI |
MPBGHXZRLFEUGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


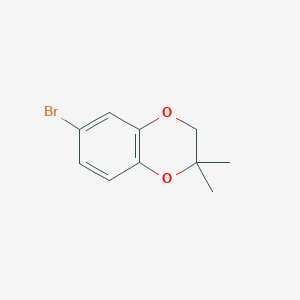



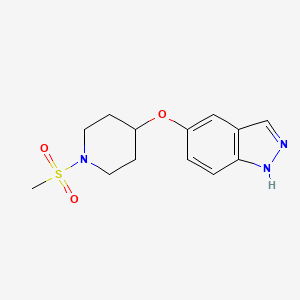
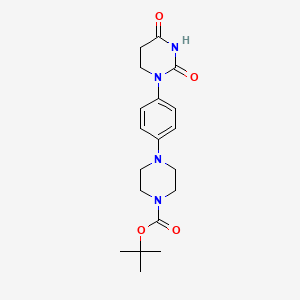
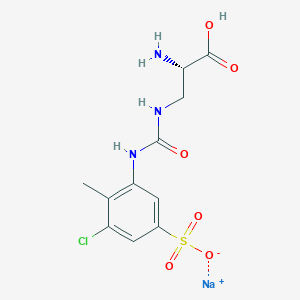
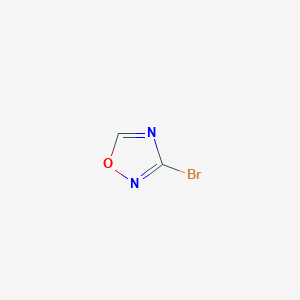
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
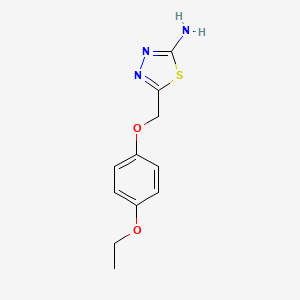
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
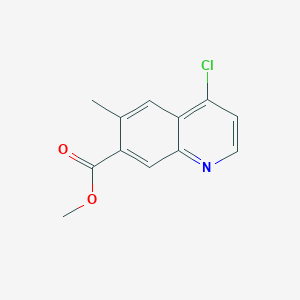
![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
